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Abstract
This technical guide provides a comprehensive analysis of the molecular structure and

conformational dynamics of bis(phenylethynyl)dimethylsilane, a molecule of significant

interest in materials science and organic electronics.[1] This document synthesizes

experimental data and theoretical principles to offer an in-depth understanding of the geometric

parameters, conformational preferences, and spectroscopic signatures of this versatile

organosilicon compound. Key sections are dedicated to its molecular architecture, the nuanced

conformational landscape dominated by the rotation of its phenylethynyl moieties, and detailed

protocols for its synthesis and characterization. This guide is intended to be a valuable

resource for researchers and professionals engaged in the design and application of novel

organosilicon materials.

Introduction: The Significance of
Bis(phenylethynyl)dimethylsilane
Bis(phenylethynyl)dimethylsilane (CAS 2170-08-3) is an organosilicon compound featuring

a central dimethylsilyl group symmetrically substituted with two phenylethynyl ligands.[1] Its

unique molecular architecture, which combines the flexibility and thermal stability of a siloxane-

like core with the rigidity and electronic properties of conjugated phenylethynyl arms, has

positioned it as a valuable building block in advanced materials.[1] Applications include the

development of high-performance polymers, coatings, and adhesives where it can enhance

thermal stability and mechanical strength.[1] Furthermore, its electronic characteristics make it
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a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics.[1] A

thorough understanding of its three-dimensional structure and conformational behavior is

paramount for the rational design of new materials with tailored properties.

Molecular Structure and Geometric Parameters
The fundamental structure of bis(phenylethynyl)dimethylsilane consists of a central silicon

atom tetrahedrally bonded to two methyl groups and two carbon atoms of the ethynyl linkers.

These linkers are, in turn, bonded to phenyl groups.

Molecular Formula: C₁₈H₁₆Si[1][2]

Molecular Weight: 260.41 g/mol [1][2]

SMILES: C--INVALID-LINK--(C#Cc1ccccc1)C#Cc1ccccc1[1]

InChI: InChI=1S/C18H16Si/c1-19(2,15-13-17-9-5-3-6-10-17)16-14-18-11-7-4-8-12-18/h3-

12H,1-2H3[1]

While a definitive crystal structure for bis(phenylethynyl)dimethylsilane is not publicly

available, we can infer key geometric parameters from crystallographic data of closely related

diaryl dimethylsilanes and from computational studies on analogous molecules.
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Parameter Expected Value
Rationale and Supporting
Evidence

Bond Lengths

Si-C (methyl) ~1.85 - 1.88 Å
Typical Si-C bond lengths in

organosilicon compounds.

Si-C (ethynyl) ~1.84 - 1.86 Å
Similar to Si-C aryl bonds, with

slight sp-character influence.

C≡C ~1.20 Å
Standard triple bond length in

alkynes.

C-C (ethynyl-phenyl) ~1.43 Å

Typical bond length between

an sp and an sp² hybridized

carbon.

C-C (phenyl) ~1.39 Å
Average aromatic C-C bond

length.

C-H (phenyl) ~1.08 Å
Standard aromatic C-H bond

length.

C-H (methyl) ~1.09 Å
Standard aliphatic C-H bond

length.

Bond Angles

C(methyl)-Si-C(methyl) ~111°

Close to the ideal tetrahedral

angle, slightly larger due to

steric hindrance.

C(ethynyl)-Si-C(ethynyl) ~106°

Expected to be slightly

compressed from the ideal

tetrahedral angle.

C(methyl)-Si-C(ethynyl) ~109.5°
Approximating the ideal

tetrahedral angle of 109.5°.

Si-C≡C ~178° - 180°
The Si-C≡C linkage is

expected to be nearly linear.
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C≡C-C(phenyl) ~178° - 180°
The C≡C-Ph linkage is also

expected to be nearly linear.

This table presents estimated values based on standard bond lengths and angles, and data

from related structures.

Conformational Analysis: The Dynamics of Phenyl
Rotation
The most significant conformational flexibility in bis(phenylethynyl)dimethylsilane arises from

the rotation of the two phenyl groups around the Si-C≡C-Ph axis. This rotation is governed by a

delicate balance between steric hindrance and electronic effects.

Defining the Conformation: Dihedral Angles
The conformation of the molecule can be described by two key dihedral angles, τ₁ and τ₂,

which define the orientation of the phenyl rings relative to the Si-C≡C axis.

Figure 1: A simplified representation of the bis(phenylethynyl)dimethylsilane structure

highlighting the key atoms involved in defining the dihedral angle for phenyl group rotation.

Rotational Energy Landscape
Computational studies on analogous molecules, such as diphenylacetylene and 9,10-

bis(phenylethynyl)anthracene, provide valuable insights into the rotational energy profile of the

phenyl groups in bis(phenylethynyl)dimethylsilane. Density Functional Theory (DFT)

calculations are a common method for mapping these potential energy surfaces.

The rotation is not entirely free. While the sp-hybridized acetylene linker minimizes steric

hindrance compared to a single or double bond, there is still a rotational barrier. This barrier is

expected to be relatively low, allowing for significant torsional motion at room temperature.

The potential energy surface likely exhibits two low-energy regions corresponding to

conformations where the phenyl rings are either coplanar or perpendicular to each other, with a

small energy barrier between them. The exact preference for a planar or a staggered

conformation depends on the interplay between π-conjugation (favoring planarity) and steric
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repulsion between the ortho-hydrogens of the phenyl rings and the methyl groups on the silicon

atom.

Potential Energy Profile for Phenyl Rotation

Relative Energy (kcal/mol)

Dihedral Angle (τ)

Synthesis Workflow

Start: Phenylacetylene in THF Cool to -78°C Add n-BuLi dropwise
(Formation of Lithium Phenylacetylide) Stir at -78°C Add Dichlorodimethylsilane Warm to Room Temperature Aqueous Workup (NH₄Cl) Extraction with Ether Drying and Concentration End: Crude Product Purification (e.g., Chromatography or Recrystallization) Final Product: Bis(phenylethynyl)dimethylsilane

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1366817?utm_src=pdf-body-img
https://www.benchchem.com/product/b1366817?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1366817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. CAS 2170-08-3: Dimethyl[bis(phenylethynyl)]silane [cymitquimica.com]

2. BIS(PHENYLETHYNYL)DIMETHYLSILANE | 2170-08-3 [m.chemicalbook.com]

To cite this document: BenchChem. [Bis(phenylethynyl)dimethylsilane molecular structure
and conformation.]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1366817#bis-phenylethynyl-dimethylsilane-
molecular-structure-and-conformation]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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